
5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde is a heterocyclic compound that features both imidazole and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-quinolinecarboxaldehyde with a brominated imidazole derivative under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 5-Bromo-4-(3-quinolyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3-quinolyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could contribute to its bioactivity.
類似化合物との比較
Similar Compounds
4-(3-Quinolyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and bioactivity.
5-Chloro-4-(3-quinolyl)imidazole-2-carbaldehyde: Similar structure with chlorine instead of bromine, potentially leading to different chemical properties.
5-Bromo-4-(2-quinolyl)imidazole-2-carbaldehyde: Positional isomer with the quinoline moiety attached at a different position.
Uniqueness
The presence of both the bromine atom and the quinoline moiety in 5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde makes it unique. The bromine atom can participate in various substitution reactions, while the quinoline moiety can interact with biological targets, making this compound versatile for different applications.
特性
分子式 |
C13H8BrN3O |
|---|---|
分子量 |
302.13 g/mol |
IUPAC名 |
5-bromo-4-quinolin-3-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-5-8-3-1-2-4-10(8)15-6-9/h1-7H,(H,16,17) |
InChIキー |
UKNJRVLTYYXYOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(NC(=N3)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


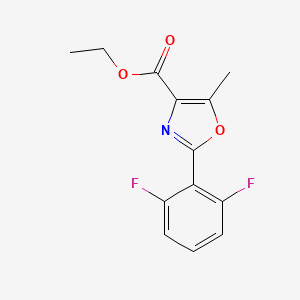


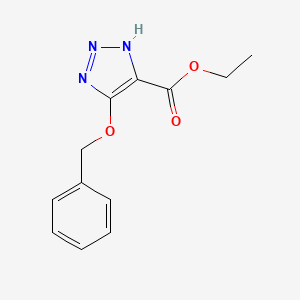
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
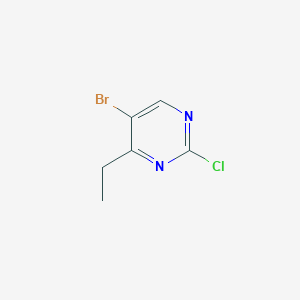
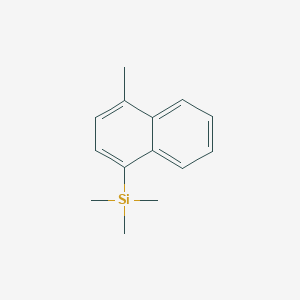
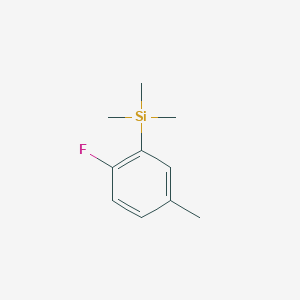
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)



![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
